ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Kinase inhibitor Negative control SAR

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) is a heterocyclic building block comprising a pyrazole core N1-substituted with a pyridin-2-yl group and bearing an ethyl ester at the C4 position. With a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol, this compound is characterized by zero hydrogen bond donors, a computed XLogP3-AA of 1.4, and a topological polar surface area (TPSA) of 57 Ų.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 171193-35-4
Cat. No. B173231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS171193-35-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=CC=CC=N2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3
InChIKeyDYPKAMXVXCKHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4): Core Scaffold Identity and Procurement Baseline


Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) is a heterocyclic building block comprising a pyrazole core N1-substituted with a pyridin-2-yl group and bearing an ethyl ester at the C4 position . With a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol, this compound is characterized by zero hydrogen bond donors, a computed XLogP3-AA of 1.4, and a topological polar surface area (TPSA) of 57 Ų [1]. It is commercially supplied as a research intermediate, most commonly at ≥95% purity, with select vendors offering ≥98–99% grades . Its primary differentiated utility lies in its role as a non-amino analog suitable for use as a negative control in biochemical assays, particularly in kinase research programs where the corresponding 5-amino derivative serves as the active pharmacophore .

Substitution Risks for Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Why the 5-Amino Analog Cannot Replace the Non-Amino Scaffold


In pyrazolopyridine-based kinase inhibitor programs, the presence or absence of a 5-amino substituent on the pyrazole ring fundamentally alters both physicochemical properties and target engagement profiles . The target compound (CAS 171193-35-4) possesses zero hydrogen bond donors, a TPSA of 57 Ų, and an XLogP3-AA of 1.4, whereas its closest structural analog—ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8)—contains one to two H-bond donors, a substantially higher TPSA of 83 Ų, and an XLogP3-AA of 1.6 [1]. These differences translate into distinct membrane permeability and protein binding characteristics, making the non-amino compound the appropriate inactive control for SAR studies where the 5-amino group is the critical pharmacophoric element . Substituting the amino analog for the non-amino scaffold in a negative control experiment would introduce confounding H-bond interactions, invalidating the assay's interpretive framework. Furthermore, the 4-carboxylate regioisomer (CAS 171193-35-4) differs from the 3-carboxylate isomer (CAS 154012-24-5) in ester position, which can alter metal-chelation geometry and synthetic derivatization pathways .

Quantitative Differentiation Evidence for Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) vs. Structural Analogs


Hydrogen Bond Donor Count: Zero vs. 1–2 for the 5-Amino Analog—Defining Negative Control Utility

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) has zero hydrogen bond donors, whereas its 5-amino analog (CAS 69722-29-8) possesses a primary amine at the C5 position contributing 1–2 H-bond donors [1]. This absence of H-bond donation capability is the structural basis for the compound's explicit commercial positioning as a 'non-amino analog for negative controls' in kinase research . In biochemical assays where the 5-amino group mediates key kinase hinge-region interactions, the non-amino scaffold serves as an inactive comparator, enabling researchers to attribute observed activity specifically to the amino pharmacophore .

Kinase inhibitor Negative control SAR

Topological Polar Surface Area (TPSA): 57 Ų vs. 83 Ų—Implications for Membrane Permeability in Cellular Assays

The TPSA of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is 57 Ų, substantially lower than the 83 Ų computed for its 5-amino analog (CAS 69722-29-8) [1]. This 26 Ų difference (approximately 31% reduction) places the target compound well below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for favorable blood-brain barrier penetration [2]. The lower TPSA, combined with an XLogP3-AA of 1.4 (vs. 1.6 for the amino analog), indicates superior passive membrane permeability, an important consideration when the compound is used as a cell-based negative control where intracellular access must be confirmed independently of target engagement [3].

Drug discovery Permeability Physicochemical profiling

Commercially Available Purity Grade: 99% (Sigma-Aldrich/Synthonix) vs. Standard 95%—Impact on Assay Reproducibility

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is available at 99% purity through Sigma-Aldrich (Synthonix Corporation, Cat. SY3H996B927A), compared to the industry-standard 95% purity offered by most suppliers for this compound and its analogs . This 4-percentage-point purity differential is significant for negative control applications, where even minor impurities with unintended biological activity could confound assay interpretation. In contrast, the 5-amino analog (CAS 69722-29-8) is predominantly available at 95% purity across major vendors .

Quality control Assay reproducibility Procurement specification

Regiochemical Specificity: 4-Carboxylate vs. 3-Carboxylate Isomer—Divergent Metal-Coordination and Derivatization Profiles

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) bears the ethyl ester at the pyrazole C4 position, in contrast to its regioisomer ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 154012-24-5), which carries the ester at C3 [1]. This positional difference alters the geometric relationship between the ester carbonyl and the pyridin-2-yl nitrogen, affecting the compound's ability to act as a bidentate ligand in metal coordination. In palladium-catalyzed cross-coupling and C–H activation chemistry, the 4-carboxylate isomer provides distinct directing-group geometry compared to the 3-carboxylate isomer, enabling regioselective functionalization at the pyrazole C5 position [2]. The 4-carboxylate isomer is explicitly supplied as a chem block for ester hydrolysis and subsequent amidation, underscoring its role as a versatile synthetic intermediate .

Coordination chemistry Regioisomer Synthetic intermediate

LogP Differential: XLogP3-AA 1.4 vs. 1.6—Lipophilicity Tuning for Assay Compatibility

The target compound has a computed XLogP3-AA of 1.4, compared to 1.6 for the 5-amino analog (CAS 69722-29-8) and a predicted ACD/LogP of 2.55 [1]. This reduced lipophilicity, combined with zero H-bond donors, results in distinct solubility and non-specific binding characteristics that are advantageous for biochemical assay compatibility. The methyl ester analog (CAS 2138294-94-5, MW 203.2) has an even lower molecular weight but altered ester hydrolysis kinetics, while the carboxylic acid analog (CAS 77556-50-4, MW 189.17) introduces an ionizable group that fundamentally changes solubility and target engagement profiles .

Lipophilicity ADME Assay development

Optimal Application Scenarios for Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) Based on Quantitative Differentiation Evidence


Negative Control Compound in Kinase Hinge-Region SAR Studies

In structure-activity relationship (SAR) campaigns targeting kinase hinge-region binders, researchers should employ CAS 171193-35-4 as the preferred negative control when the 5-amino analog (CAS 69722-29-8) is the active pharmacophore. The zero H-bond donor count of the target compound ensures that any observed kinase inhibition by the amino analog can be unambiguously attributed to hinge-region hydrogen bonding mediated by the 5-NH₂ group . The 99% purity grade available through Sigma-Aldrich further minimizes the risk of impurity-driven false positives in high-sensitivity biochemical assays . This application scenario is explicitly supported by the vendor's product classification of the compound as a 'non-amino analog for negative controls' within pyrazolopyridine kinase research programs .

Cell-Based Assay Development Requiring Passive Membrane Permeability

For cellular target engagement assays where intracellular access of the negative control must be independently verified, the 57 Ų TPSA and XLogP3-AA of 1.4 make CAS 171193-35-4 a more suitable choice than the 5-amino analog (TPSA 83 Ų) . The 31% lower polar surface area predicts superior passive membrane permeability, reducing the likelihood that absence of cellular activity is misinterpreted as poor cell penetration rather than lack of target engagement. This property is particularly relevant when paired with the active 5-amino compound in TGF-β receptor (ALK5) or related kinase inhibitor programs where pyrazolopyridine scaffolds are prevalent [1].

Synthetic Intermediate for C5-Selective Derivatization via Ester Hydrolysis and Amidation

The 4-carboxylate regiospecificity of CAS 171193-35-4, combined with its ethyl ester functionality, makes it a strategic intermediate for C5-selective functionalization. ChemShuttle explicitly offers custom synthesis services including ester hydrolysis and amidation of this scaffold . The distinct MDL identifier (MFCD19105550) and InChIKey (DYPKAMXVXCKHIX-UHFFFAOYSA-N) ensure procurement of the correct regioisomer, avoiding the 3-carboxylate isomer (CAS 154012-24-5, MDL MFCD11040398) which would direct derivatization to different positions [2]. This scenario is particularly relevant for medicinal chemistry groups synthesizing pyrazole-4-carboxamide libraries, including soluble guanylate cyclase (sGC) activators [3].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of CAS 171193-35-4 at 99% purity (Sigma-Aldrich/Synthonix) positions it as a superior reference standard for HPLC method development and validation compared to analogs typically supplied at 95% purity . The 80% reduction in maximum impurity content (from 5% to 1%) directly supports the requirements of ICH Q2(R1) analytical method validation guidelines. Additionally, the well-characterized physicochemical profile—including predicted boiling point (354.0±17.0 °C), density (1.23±0.1 g/cm³), and refractive index (1.601)—facilitates method parameter optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.